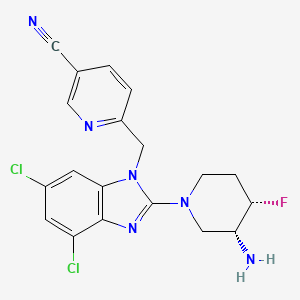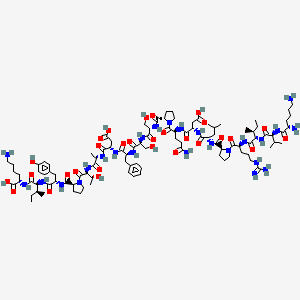
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) is a polypeptide that plays a crucial role in the regulation of the ubiquitin-proteasome system. This system is responsible for the degradation of various proteins within eukaryotic cells, thereby controlling numerous physiological processes. Cullin-Associated NEDD8-Dissociated Protein 1 acts as an exchange factor, allowing the exchange of substrate recognition parts and reactivating Cullin-RING E3 ligases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) typically involves peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled step-by-step on a solid support. The amino acids are sequentially added in a specific order, and the peptide is then cleaved from the solid support and purified .
Industrial Production Methods
Industrial production of Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) involves large-scale peptide synthesis using automated peptide synthesizers. These machines can produce large quantities of the peptide with high purity and efficiency. The synthesized peptide is then subjected to rigorous quality control measures to ensure its consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with various proteins involved in the ubiquitin-proteasome system, such as Cullin-RING box protein complexes .
Common Reagents and Conditions
The interactions of Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) with other proteins are typically studied under physiological conditions, such as in cell lysates or purified protein systems. Common reagents used in these studies include buffers, salts, and detergents to maintain protein stability and activity .
Major Products Formed
The primary outcome of the interactions involving Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) is the regulation of protein degradation pathways. By modulating the activity of Cullin-RING E3 ligases, it influences the ubiquitination and subsequent degradation of target proteins .
Wissenschaftliche Forschungsanwendungen
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) has a wide range of scientific research applications:
Chemistry: It is used to study protein-protein interactions and the mechanisms of ubiquitination and protein degradation.
Biology: It plays a role in understanding cellular processes such as cell cycle regulation, signal transduction, and stress responses.
Medicine: Research on Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) contributes to the development of therapeutic strategies for diseases related to protein degradation, such as cancer and neurodegenerative disorders.
Wirkmechanismus
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) functions as an exchange factor that facilitates the exchange of substrate recognition parts in Cullin-RING E3 ligases. It binds to unneddylated Cullin-RING box protein complexes, preventing their neddylation and inhibiting the assembly of the SCF (SKP1-CUL1-F-box protein) ubiquitin ligase complex. This regulation ensures the proper degradation of target proteins by the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) can be compared with other proteins involved in the ubiquitin-proteasome system, such as:
Cullin-RING box protein complexes: These proteins also play a role in the ubiquitin-proteasome system but have different regulatory functions.
NEDD8: This protein is involved in the neddylation process, which is a post-translational modification that regulates the activity of Cullin-RING E3 ligases.
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) is unique in its ability to act as an exchange factor, allowing the dynamic regulation of Cullin-RING E3 ligases and ensuring the proper degradation of target proteins.
Eigenschaften
Molekularformel |
C100H159N25O29 |
|---|---|
Molekulargewicht |
2175.5 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C100H159N25O29/c1-11-53(7)78(95(149)111-63(99(153)154)27-17-19-39-102)120-87(141)66(46-58-32-34-59(129)35-33-58)116-91(145)73-31-23-43-125(73)98(152)80(56(10)128)122-81(135)55(9)108-83(137)67(47-75(131)132)113-85(139)65(45-57-24-14-13-15-25-57)112-88(142)69(49-126)117-89(143)70(50-127)118-92(146)72-30-22-42-124(72)97(151)62(36-37-74(104)130)109-86(140)68(48-76(133)134)114-84(138)64(44-51(3)4)115-90(144)71-29-21-41-123(71)96(150)61(28-20-40-107-100(105)106)110-94(148)79(54(8)12-2)121-93(147)77(52(5)6)119-82(136)60(103)26-16-18-38-101/h13-15,24-25,32-35,51-56,60-73,77-80,126-129H,11-12,16-23,26-31,36-50,101-103H2,1-10H3,(H2,104,130)(H,108,137)(H,109,140)(H,110,148)(H,111,149)(H,112,142)(H,113,139)(H,114,138)(H,115,144)(H,116,145)(H,117,143)(H,118,146)(H,119,136)(H,120,141)(H,121,147)(H,122,135)(H,131,132)(H,133,134)(H,153,154)(H4,105,106,107)/t53-,54-,55-,56+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-,80-/m0/s1 |
InChI-Schlüssel |
ROQOJUMMBWPPNO-RCHHHGTRSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


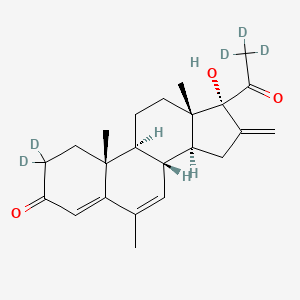
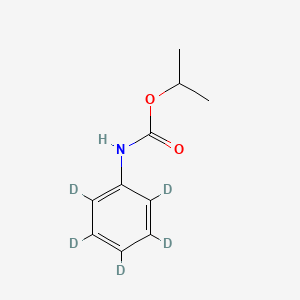
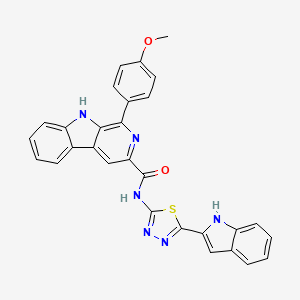
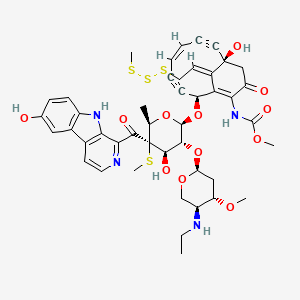




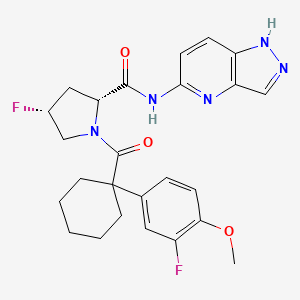
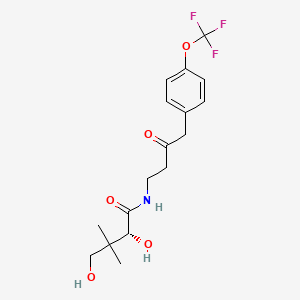
![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
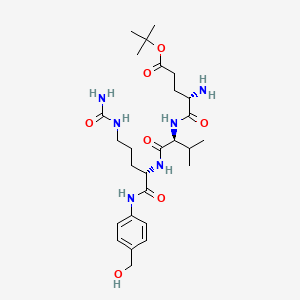
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)
